

Introduction: The Strategic Value of a Polysubstituted Pyridine

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Compound of Interest

Compound Name: 3-Chloro-4-iodopyridin-2-amine

Cat. No.: B3026844

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3-Chloro-4-iodopyridin-2-amine (CAS No. 1152617-24-7) is a strategically functionalized pyridine ring.^{[1][2]} Its architecture, featuring an amine, a chlorine atom, and an iodine atom at specific positions, makes it a highly versatile intermediate.^{[3][4]} The presence of multiple, distinct reactive sites allows for sequential and selective chemical modifications, a critical advantage in the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.^{[5][6]} This guide serves to elucidate the core attributes of this compound and provide a practical framework for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its successful application in the laboratory. These properties dictate choices for reaction conditions, solvents, and purification strategies.

Key Properties

The known physicochemical data for **3-Chloro-4-iodopyridin-2-amine** are summarized below.

[\[1\]](#)

Property	Value	Source
CAS Number	1152617-24-7	[1] [7]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1] [2]
Molecular Weight	254.45 g/mol	[1] [7]
IUPAC Name	3-chloro-4-iodopyridin-2-amine	[1]
SMILES	C1=CN=C(C(=C1I)Cl)N	[1] [8]
InChI Key	GTTQRVGVEIXEHQ- UHFFFAOYSA-N	[1] [9]
Topological Polar Surface Area	38.9 Å ²	[1] [9]
Complexity	101	[1] [9]
Solubility	Slightly soluble in water (1.1 g/L at 25°C)	[9]
Storage Conditions	Store in freezer under -20°C, in a dark place under an inert atmosphere.	[10]

Spectroscopic Characterization

While comprehensive, publicly available spectral data (NMR, IR, MS) is limited, commercial suppliers confirm its availability.[\[10\]](#)[\[11\]](#) For validation of newly synthesized or purchased material, the following spectroscopic signatures would be expected:

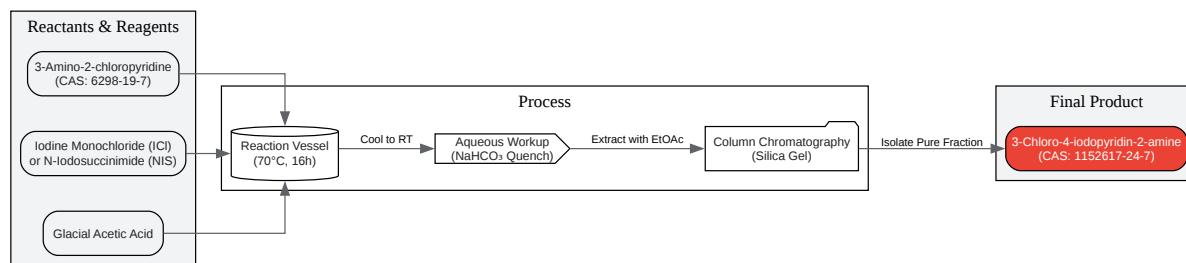
- ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons.
- ¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (253.91077 Da), exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.[\[1\]](#)

Part 2: Synthesis and Purification Protocol

While specific literature detailing the synthesis of **3-Chloro-4-iodopyridin-2-amine** is not readily available, a robust and logical synthetic route can be designed based on established methods for the iodination of related aminopyridines.[12][13] The following protocol is adapted from the successful synthesis of the isomer 2-chloro-3-iodopyridin-4-amine and represents a self-validating system for obtaining the target compound.

Proposed Synthetic Workflow

The synthesis proceeds via electrophilic iodination of the commercially available starting material, 3-Amino-2-chloropyridine. The amino group at the C2 position strongly activates the ring towards electrophilic substitution, directing the incoming electrophile (I^+) to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom at C3, iodination is anticipated to occur preferentially at the C4 position.



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Caption: Proposed workflow for the synthesis of **3-Chloro-4-iodopyridin-2-amine**.

Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-Amino-2-chloropyridine (1.0 equiv.).[14]

- Solvent Addition: Add glacial acetic acid as the solvent. This acidic medium facilitates the reaction and keeps the aminopyridine species in solution.[12]
- Reagent Addition: Add the iodinating agent, such as Iodine Monochloride (1.1 equiv.) or N-Iodosuccinimide (NIS), portion-wise to the stirred solution.[12] The choice of ICI is often preferred for its high reactivity in such systems.
- Reaction Conditions: Heat the reaction mixture to approximately 70°C and maintain for 16-24 hours.[12][13]
 - Causality Insight: The elevated temperature is necessary to overcome the activation energy for the electrophilic substitution on the moderately activated pyridine ring.
- Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or GC/MS analysis.[13]
- Workup: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until gas evolution ceases. This neutralizes the acetic acid.[12]
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
- Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient elution of hexane/ethyl acetate, to isolate the pure **3-Chloro-4-iodopyridin-2-amine**.[12][13]

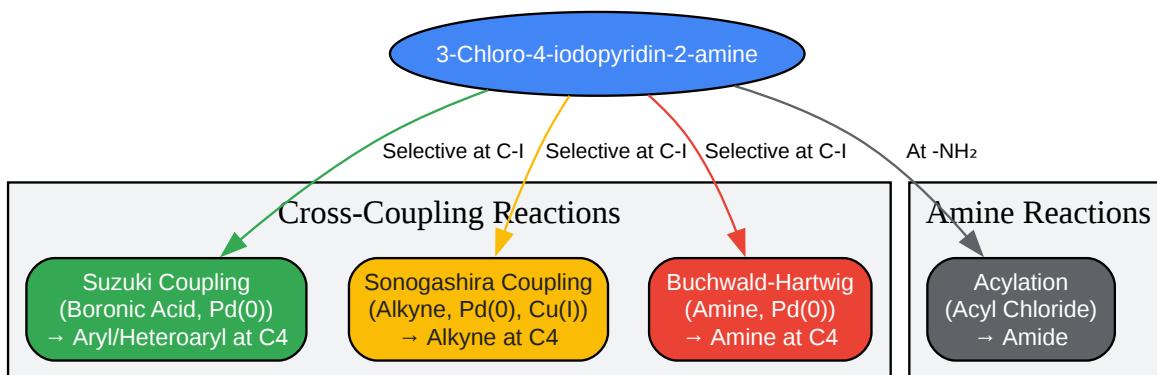
Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Chloro-4-iodopyridin-2-amine** stems from the differential reactivity of its functional groups, enabling it to serve as a versatile scaffold in multi-step syntheses.

- C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[6] The C-I bond undergoes oxidative addition to a low-valent palladium catalyst much more readily than the

more robust C-Cl bond. This selectivity is the cornerstone of its utility, allowing for the introduction of a diverse range of substituents at the C4 position while leaving the chlorine atom untouched for a potential subsequent transformation.

- C-Cl Bond: The carbon-chlorine bond is less reactive but can be engaged in cross-coupling reactions under more forcing conditions, typically requiring stronger activating ligands and higher temperatures. This allows for a second, sequential coupling reaction after the C-I bond has been functionalized.
- Amine Group (-NH₂): The primary amine group is nucleophilic and can be acylated, alkylated, or used as a directing group. It can also be a key participant in the formation of other heterocyclic rings, such as pyrazoles or imidazoles.[15]



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Caption: Key reaction pathways for **3-Chloro-4-iodopyridin-2-amine**.

Part 4: Applications in Drug Discovery and Development

Halogenated pyridines are privileged structures in medicinal chemistry.[16] **3-Chloro-4-iodopyridin-2-amine** and its isomers serve as critical intermediates in the synthesis of high-value, biologically active molecules.[3]

- Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern oncology therapy, feature a substituted pyridine or similar heterocyclic core.[4] This building block

allows for the precise installation of pharmacophores that interact with the ATP-binding pocket of target kinases.

- Neurological Agents and Anti-Infectives: The pyridine scaffold is prevalent in drugs targeting the central nervous system and in anti-infective agents.^[5] The ability to rapidly generate analogues by leveraging the differential reactivity of this intermediate is invaluable for structure-activity relationship (SAR) studies during lead optimization.
- Agrochemicals: The compound is also applicable in the synthesis of next-generation herbicides and pesticides, where specific substitution patterns on a heterocyclic core are required for target selectivity and efficacy.^{[3][4]}

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

Based on GHS classifications, **3-Chloro-4-iodopyridin-2-amine** is considered hazardous.^[1]

- H302: Harmful if swallowed.^{[1][8]}
- H315: Causes skin irritation.^{[1][17]}
- H319: Causes serious eye irritation.^{[1][17]}

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[17][18]}
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^[18]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.^{[17][18]}

Storage

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][17]
- For long-term stability, store in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon).[10]
- Store away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

3-Chloro-4-iodopyridin-2-amine is a high-utility synthetic intermediate whose value lies in the strategic placement of three distinct functional groups. Its capacity for selective, sequential functionalization, particularly through palladium-catalyzed cross-coupling at the C-I bond, makes it an indispensable tool for medicinal chemists and researchers developing complex molecular targets. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in accelerating innovation in the chemical and pharmaceutical sciences.

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